![molecular formula C21H21N3O3 B3033100 9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 82408-04-6](/img/structure/B3033100.png)
9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
概要
説明
Benzodiazepines are a class of psychoactive drugs with a core chemical structure of a benzene ring fused to a diazepine ring . They are widely used for a variety of indications, including anxiety disorders, insomnia, and seizures .
Molecular Structure Analysis
Benzodiazepines typically have a 1,4-diazepine ring fused to a benzene ring . The specific molecular structure of “9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Benzodiazepines can undergo a variety of chemical reactions, including hydrolysis, oxidation, and reduction . The specific reactions that “9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” can undergo would depend on its specific molecular structure.科学的研究の応用
Antioxidant Properties
NSC186223 exhibits antioxidant activity due to its chemical structure. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to cellular damage and various diseases. Researchers have investigated NSC186223’s potential as an antioxidant agent, particularly in scavenging free radicals and reducing oxidative damage. Further studies are needed to explore its efficacy and mechanisms in this context .
Anti-Inflammatory Effects
Inflammation is a common underlying factor in many diseases. NSC186223’s unique chemical structure suggests that it may possess anti-inflammatory properties. Scientists have explored its potential in modulating inflammatory pathways, such as inhibiting pro-inflammatory cytokines or enzymes. Understanding its impact on inflammation could lead to therapeutic applications .
Neuroprotective Applications
Given its benzodiazepine-like structure, NSC186223 has attracted interest in neuroprotection. Researchers have investigated its effects on neuronal health, synaptic plasticity, and neurodegenerative conditions. Potential applications include Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. However, more studies are necessary to validate its neuroprotective properties .
Anticancer Activity
NSC186223’s nitrophenyl moiety suggests potential anticancer properties. Studies have explored its effects on cancer cell lines, tumor growth, and metastasis. Researchers aim to understand its mechanisms of action, including interactions with cellular targets. While promising, further preclinical and clinical investigations are essential to evaluate its efficacy and safety .
Psychopharmacological Research
The compound’s diazepine ring structure resembles benzodiazepines, which are commonly used in psychopharmacology. Researchers have investigated NSC186223’s effects on neurotransmitter systems, anxiety, and mood disorders. Its unique modifications may offer advantages over traditional benzodiazepines, but rigorous studies are needed to establish its clinical relevance .
Synthetic Chemistry and Medicinal Chemistry
NSC186223’s synthetic route and downstream applications are of interest to chemists. It serves as a building block for other compounds, and its synthesis has been studied . Medicinal chemists explore modifications to enhance its pharmacological properties, bioavailability, and safety profile. These efforts contribute to drug development and optimization.
作用機序
Safety and Hazards
将来の方向性
Research into benzodiazepines continues, with efforts to develop new compounds with improved therapeutic profiles and fewer side effects . The future directions for “9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” would depend on its specific properties and potential therapeutic uses.
特性
IUPAC Name |
9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-21(2)11-17-19(18(25)12-21)20(13-7-9-14(10-8-13)24(26)27)23-16-6-4-3-5-15(16)22-17/h3-10,20,22-23H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGUUWQHYLAINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82408-04-6 | |
| Record name | NSC186223 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082408046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC186223 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



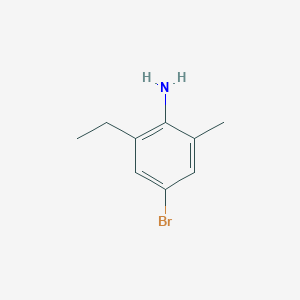
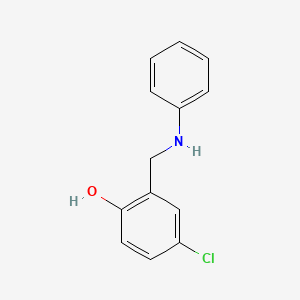

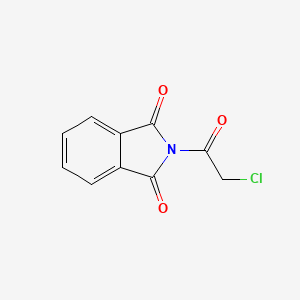
![Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3033026.png)
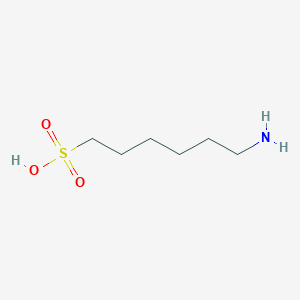
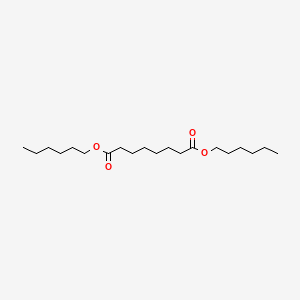
![2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3033031.png)
![2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B3033032.png)

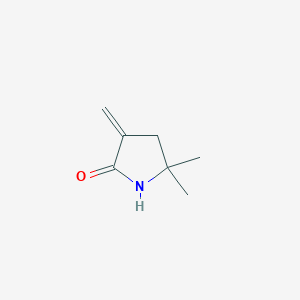
![1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone](/img/structure/B3033036.png)

